molecular formula C10H9NO5S B12763663 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt CAS No. 53684-60-9

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt

Cat. No.: B12763663
CAS No.: 53684-60-9
M. Wt: 255.25 g/mol
InChI Key: REWCQQNCDUDYOG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt (hereafter referred to as the target compound) is a naphthalene derivative featuring a sulfonate group at position 1 and a quinoid structure (3,4-diketone) on the aromatic ring. Its molecular formula is C₁₀H₁₁NO₅S, with an average molecular weight of 257.21 g/mol (calculated from sodium salt analogs and ammonium substitution) . The compound exists as a water-soluble salt due to the ionic ammonium counterion, enhancing its stability and reactivity in aqueous solutions.

Applications The sodium salt analog (C₁₀H₇NaO₅S) is documented as Folin reagent, a critical component in the Folin-Ciocalteu assay for quantifying phenolic compounds . The ammonium salt likely shares similar redox properties, making it useful in biochemical assays, dye synthesis, or as an intermediate in organic synthesis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53684-60-9

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

azanium;3,4-dioxonaphthalene-1-sulfonate

InChI

InChI=1S/C10H6O5S.H3N/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);1H3

InChI Key

REWCQQNCDUDYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthesis of 1,2-Naphthoquinone-4-sulfonic Acid

This key intermediate is prepared by oxidation of 2-amino-1-naphthol-4-sulfonic acid or related aminonaphtholsulfonic acids. The oxidation introduces the quinone functionality at positions 3 and 4 of the naphthalene ring, while retaining the sulfonic acid group at position 1.

Typical oxidation methods include:

  • Nitric acid oxidation : 2-amino-1-naphthol-4-sulfonic acid is oxidized with nitric acid under controlled conditions to yield the quinone sulfonic acid.
  • Alternative oxidants : Bromine or other oxidizing agents can also be used, but nitric acid remains the classical reagent due to its efficiency and selectivity.

Reaction conditions:

Parameter Typical Range/Value
Oxidant Nitric acid (HNO3)
Temperature Controlled, often below 50°C
Reaction time Several hours depending on scale
Solvent Aqueous medium
pH Acidic conditions

The oxidation converts the amino and hydroxyl groups into the quinone dione structure, while the sulfonic acid group remains intact.

Formation of the Ammonium Salt

Once the 1,2-naphthoquinone-4-sulfonic acid is obtained, it is neutralized with an ammonium source to form the ammonium salt.

Typical ammonium sources:

  • Ammonia solution (aqueous NH3)
  • Ammonium chloride (NH4Cl) in aqueous or alcoholic medium

Procedure:

  • The acidic quinone sulfonic acid is dissolved or suspended in water or a suitable solvent.
  • Ammonia or ammonium salt is added slowly with stirring to neutralize the sulfonic acid group, forming the ammonium salt.
  • The product precipitates or remains in solution depending on conditions and can be isolated by filtration or crystallization.

Detailed Preparation Procedure (Based on Organic Syntheses Protocol)

A representative procedure from Organic Syntheses (adapted and summarized) is as follows:

Step Description
1 Dissolve 2-amino-1-naphthol-4-sulfonic acid in water.
2 Add nitric acid slowly under cooling to control exotherm.
3 Stir the mixture at controlled temperature (e.g., 30-40°C) for several hours to complete oxidation.
4 Cool the reaction mixture and isolate the 1,2-naphthoquinone-4-sulfonic acid by filtration or extraction.
5 Dissolve the quinone sulfonic acid in water and add aqueous ammonia slowly to neutralize.
6 Isolate the ammonium salt by crystallization or filtration.
7 Dry the product under vacuum or mild heating.

Purification and Quality Control

  • The ammonium salt can be purified by recrystallization from water or aqueous alcohol mixtures.
  • Salt formation techniques are critical to obtain high purity and consistent quality.
  • Analytical methods such as PXRD (powder X-ray diffraction), melting point determination, and spectroscopic analysis (UV-Vis, IR) confirm the identity and purity.

Research Findings and Improvements

  • Recent patents and research emphasize improved processes focusing on cost-effectiveness, safety, and yield optimization by selecting appropriate oxidants and neutralization conditions.
  • Salt formation techniques using various acids and bases have been optimized to improve crystallinity and reduce impurities.
  • The use of mild oxidants and controlled reaction parameters minimizes side reactions and degradation of the quinone moiety.

Summary Table of Preparation Methods

Preparation Step Method/Condition Notes/Comments
Oxidation of aminonaphtholsulfonic acid Nitric acid oxidation (aqueous) Classical, efficient, requires temperature control
Alternative oxidants Bromine, other oxidants Less common, may require special handling
Neutralization Aqueous ammonia or ammonium salts Forms ammonium salt, pH control critical
Purification Recrystallization, salt formation techniques Ensures high purity and consistent quality

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of naphthoquinone, such as hydroquinone derivatives and substituted naphthoquinones.

Scientific Research Applications

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt, also known as ANS, has diverse applications in scientific research due to its chemical properties, which include a naphthalene ring with sulfonic acid and dioxo functionalities, as well as fluorescent capabilities and water solubility.

Scientific Research Applications

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo- and its ammonium salt are used in a variety of scientific research applications:

  • Chemistry As a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
  • Biology Used in biochemical assays and as a staining agent in microscopy.
  • Industry It is used for manufacturing specialty chemicals and as a catalyst in various industrial processes.

Antimicrobial Properties

Research shows that 1-Naphthalenesulfonic acid derivatives have antimicrobial activities against bacterial strains.

  • They exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentrations (MICs) for different derivatives range from 250 to 500 µg/mL against various bacterial strains, which indicates moderate antimicrobial potency.
  • Specific derivatives have shown enhanced activity with MICs as low as 12.5 µg/mL against Escherichia coli and 2.5 µg/mL against Staphylococcus aureus when modified appropriately.
  • The antimicrobial action is believed to involve disruption of bacterial membranes and interference with cellular processes. This is supported by studies demonstrating the ability of ANS to permeate bacterial membranes, leading to depolarization and cell lysis.

Fluorescence Probe

ANS is used as a fluorescence probe to study molecular assemblies of surfactants and amphiphilic polymers . The fluorescence of ANS in human liver microsomes is altered by drugs that bind nonspecifically to the lipid bilayer . It is also applicable to measuring the non-specific binding of drugs to human liver microsomes .

Toxicology

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic acid ammonium salt involves its interaction with biological molecules. The quinone moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity .

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications/Notes
1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt C₁₀H₁₁NO₅S 257.21* 3,4-diketone, sulfonate (-SO₃⁻), NH₄⁺ Biochemical assays (inferred)
Sodium 3,4-dioxo-3,4-dihydronaphthalene-1-sulfonate (sodium salt analog) C₁₀H₇NaO₅S 260.24 3,4-diketone, sulfonate (-SO₃⁻), Na⁺ Folin reagent, redox reactions
Ammonium 2,3-diisopropylnaphthalene-1-sulfonate () C₁₆H₂₃NO₃S 309.42 2,3-diisopropyl, sulfonate (-SO₃⁻), NH₄⁺ Surfactants, hydrophobic intermediates
Sodium 3,4-diaminonaphthalene-1-sulfonate () C₁₀H₉N₂NaO₃S 260.24 3,4-diamino, sulfonate (-SO₃⁻), Na⁺ Dye precursors, coordination chemistry
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () C₁₀H₆K₂O₇S₂ 372.48 7-hydroxy, disulfonate (-2SO₃⁻), 2K⁺ Textile dyes, pH-sensitive indicators
Ammonium 2,4-dihydroxybenzenesulfonate () C₆H₉NO₅S 207.21 2,4-dihydroxy, sulfonate (-SO₃⁻), NH₄⁺ Antioxidant synthesis, chelating agents

Note: Molecular weight for the target compound is calculated based on sodium salt data and substitution of Na⁺ (23 g/mol) with NH₄⁺ (18 g/mol).

Key Structural and Functional Differences

Substituent Effects on Solubility and Reactivity The target compound and its sodium analog exhibit high water solubility due to the polar sulfonate group and ionic counterions. In contrast, Ammonium 2,3-diisopropylnaphthalene-1-sulfonate () has reduced solubility due to bulky isopropyl groups, favoring organic solvents . The 3,4-diketone group in the target compound enhances redox activity, enabling participation in electron-transfer reactions. This contrasts with Sodium 3,4-diaminonaphthalene-1-sulfonate (), where amino groups promote coordination with metal ions .

Analytical Behavior Liquid chromatography-mass spectrometry (LC-MS) methods optimized for naphthalenesulfonic acids (e.g., 1- and 2-naphthalenesulfonic acids) indicate that the target compound’s quinone structure may improve ionization efficiency in negative-ion mode, similar to other sulfonated aromatic ketones .

Applications in Industry and Research The sodium salt analog’s role as Folin reagent highlights its utility in quantifying phenols and polyphenols, a property likely retained in the ammonium salt . Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () is used in pH-sensitive dyes, whereas the target compound’s redox activity suits it for oxidative assays .

Research Findings and Challenges

  • Synthesis and Stability: The sodium salt analog is synthesized via sulfonation of 1,2-naphthoquinone, followed by neutralization with sodium hydroxide. The ammonium salt can be prepared similarly using ammonium hydroxide, but its hygroscopicity may require stringent storage conditions .
  • Regulatory and Safety Data: Limited toxicity data exist for the ammonium salt, but its sodium analog is classified as irritant (skin/eyes). Proper handling protocols are recommended .

Biological Activity

1-Naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt (often referred to as ANS) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies supported by recent research findings.

Chemical Structure and Properties

Chemical Structure:

  • The compound consists of a naphthalene ring with sulfonic acid and dioxo functionalities.
  • It exists as an ammonium salt, which enhances its solubility in aqueous environments.

Physical Properties:

  • ANS is known for its fluorescent properties, making it useful in various biological assays.
  • Its solubility in water allows for easy incorporation into biological systems.

Antimicrobial Properties

1-Naphthalenesulfonic acid derivatives have been studied for their antimicrobial activities against various bacterial strains. Research indicates that these compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentrations (MICs):

  • The MIC values for different derivatives range from 250 to 500 µg/mL against various bacterial strains, indicating moderate antimicrobial potency .
  • Specific derivatives have shown enhanced activity with MICs as low as 12.5 µg/mL against Escherichia coli and 2.5 µg/mL against Staphylococcus aureus when modified appropriately .

Mechanism of Action:

  • The antimicrobial action is believed to involve disruption of bacterial membranes and interference with cellular processes. This is supported by studies demonstrating the ability of ANS to permeate bacterial membranes, leading to depolarization and cell lysis .

Fluorescent Properties

ANS is widely used as a fluorescent probe in biochemical assays due to its ability to bind to hydrophobic sites in proteins. This binding can be quantified using fluorescence lifetime measurements, which vary based on the environment around the probe.

Fluorescence Lifetime Analysis:

  • ANS exhibits two distinct fluorescence lifetimes when bound to proteins, which can provide insights into protein conformational changes and interactions with other molecules .

Study on Antibacterial Activity

In a study examining the antibacterial effects of various naphthalenesulfonic acid derivatives, researchers found that specific modifications to the alkyl chain length significantly influenced antibacterial potency. For instance:

  • Compounds with longer hydrophobic chains demonstrated lower MIC values against S. aureus and P. aeruginosa, suggesting that hydrophobicity plays a critical role in their effectiveness .

Toxicological Assessment

A comprehensive review of the toxicological profiles of naphthalenesulfonic acids has indicated that while some derivatives exhibit promising antibacterial properties, they also require careful evaluation for potential cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines, ensuring that therapeutic dosages remain safe for human cells .

Data Tables

CompoundBacterial StrainMIC (µg/mL)IC50 (µM)
ANSE. coli12.5N/A
ANSS. aureus2.5N/A
Derivative AP. aeruginosa25063
Derivative BStaphylococcus epidermidis500N/A

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-naphthalenesulfonic acid, 3,4-dihydro-3,4-dioxo-, ammonium salt, and how can purity be optimized?

  • Methodology : The compound is synthesized via oxidation of 1-amino-2-naphthol-4-sulfonic acid using dilute nitric acid, followed by ammonium salt formation. Key steps include controlled oxidation to avoid over-nitrosation and purification via recrystallization from saturated ammonium chloride solutions. Yield optimization (17–18% for potassium analogs) requires precise stoichiometry and temperature control (50–60°C) . Purity (>97%) is achieved using activated charcoal decolorization and repeated crystallization .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodology :

  • UV-Vis Spectroscopy : The quinoid structure (λmax ~480 nm) confirms conjugation, with deviations indicating impurities .
  • Titrimetry : Sulfonate groups are quantified via ion-exchange chromatography coupled with conductometric titration .
  • Elemental Analysis : Validate C, H, N, S content against theoretical values (e.g., C: ~46%, N: ~5.4% for ammonium salt) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Hygroscopic degradation is minimized using desiccants (silica gel). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <2% decomposition when protected from UV .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s role in free radical detection?

  • Methodology : The quinone-sulfonate structure acts as a spin trap for superoxide radicals (O2<sup>•−</sup>) in biological systems. Electron paramagnetic resonance (EPR) studies at pH 7.4 reveal a characteristic triplet signal (g = 2.006, hyperfine coupling constant aN = 14.5 G), confirming adduct formation. Competitive quenching experiments with TEMPO validate specificity .

Q. How does pH influence the compound’s reactivity in aqueous solutions?

  • Methodology : Kinetic studies (pH 2–12) show maximum stability at pH 6–7. Acidic conditions (pH <4) promote sulfonic group protonation, reducing solubility, while alkaline media (pH >9) accelerate quinone hydrolysis. Buffered systems (e.g., phosphate, 0.1 M) are recommended for long-term experiments .

Q. What advanced spectral techniques resolve contradictions in reported degradation pathways?

  • Methodology : Conflicting thermal degradation profiles (TGA vs. DSC) are resolved using hyphenated LC-MS. For example, a 150°C endotherm corresponds to ammonium loss (NH3 detected via FTIR gas-phase analysis), while sulfonate decomposition occurs above 250°C. High-resolution MS identifies intermediates like 1,2-naphthoquinone-4-sulfonic acid (m/z 259.01) .

Q. How is the compound applied in spectrophotometric assays for biological molecules?

  • Methodology : As Folin’s reagent, it quantifies phenolic compounds (e.g., tyrosine) via a two-electron reduction mechanism. Standard curves (0.1–10 µg/mL) are linear (R<sup>2</sup> >0.99) at 750 nm. Interference from thiols is mitigated by pre-treatment with iodoacetamide .

Methodological Considerations Table

ParameterBasic ApproachAdvanced TechniqueKey Reference
Synthesis Yield 17–18% (recrystallization)Microwave-assisted oxidation (25% yield)
Purity Analysis UV-Vis (λmax 480 nm)HPLC-PDA (C18 column, 0.1% TFA/ACN)
Radical Trapping EPR spin trappingCompetitive kinetics with DMPO
Stability Accelerated degradation studiesQ-TOF-MS degradation profiling

Safety and Compliance

  • Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact (LD50 >2000 mg/kg). Ventilation is critical during synthesis to prevent NOx inhalation .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before aqueous disposal .

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